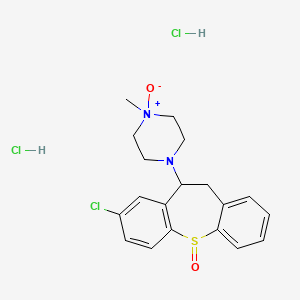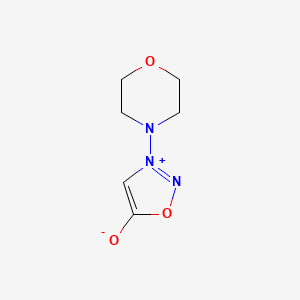
Sydnone, 3-morpholino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sydnone, 3-morpholino- is a heterocyclic compound belonging to the sydnone family, which are mesoionic compounds. These compounds are characterized by their unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms. Sydnone, 3-morpholino- is known for its biological activities and its ability to act as a nitric oxide donor, making it significant in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sydnone, 3-morpholino- typically involves the reaction of N-nitroso-N-phenylglycine with acetic anhydride. This reaction forms the sydnone ring structure. A mechanochemical approach, such as ball-milling, has been developed to synthesize sydnones efficiently. This method avoids purification steps and reduces the use of organic solvents .
Industrial Production Methods
Industrial production of sydnone, 3-morpholino- often employs solvent-free mechanochemical methods. These methods are not only efficient but also environmentally friendly, as they minimize the use of harmful solvents and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
Sydnone, 3-morpholino- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: Sydnone, 3-morpholino- can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur, mercury, and boron compounds. For example, sulfur can form unstable sydnone imine sulfides, which can be stabilized by forming methyl thioethers or methyl sulfoxides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reactions with sulfur can produce methyl thioethers and methyl sulfoxides .
Aplicaciones Científicas De Investigación
Sydnone, 3-morpholino- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of sydnone, 3-morpholino- involves its ability to release nitric oxide. This release can affect various molecular targets and pathways, including the inhibition of human neutrophil degranulation. The compound’s effects are not mediated by cyclic GMP, nitric oxide, or peroxynitrite, but rather by the formation of stable active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
Molsidomine: Another sydnone derivative used as a nitric oxide donor.
Feprosidnine: A sydnone derivative with similar biological activities.
Linsidomine: Known for its vasodilatory effects.
Uniqueness
Sydnone, 3-morpholino- is unique due to its specific structure and ability to release nitric oxide in a controlled manner. This makes it particularly valuable in research and therapeutic applications compared to other similar compounds .
Propiedades
Número CAS |
27430-81-5 |
|---|---|
Fórmula molecular |
C6H9N3O3 |
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
3-morpholin-4-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C6H9N3O3/c10-6-5-9(7-12-6)8-1-3-11-4-2-8/h5H,1-4H2 |
Clave InChI |
SNYYAQOZQVWIDC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1[N+]2=NOC(=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



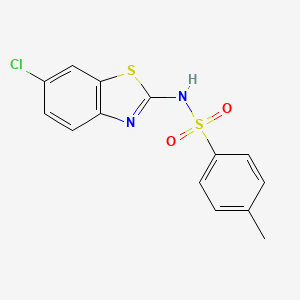

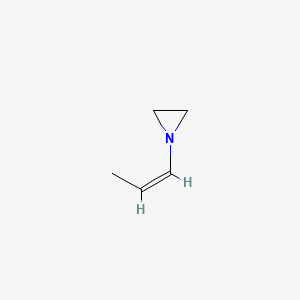
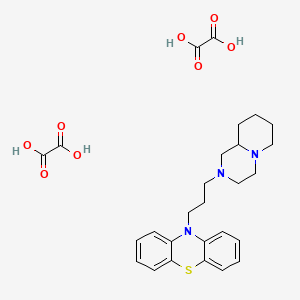
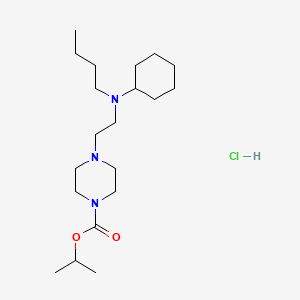

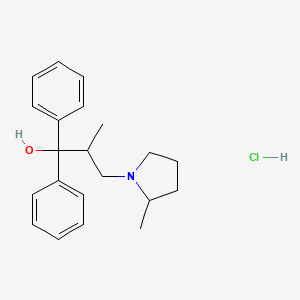
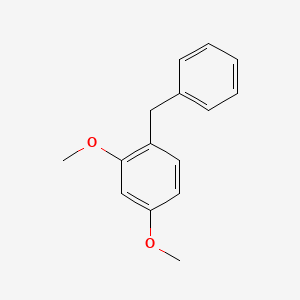
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)


